1H-Indazol-3-ol

Descripción general

Descripción

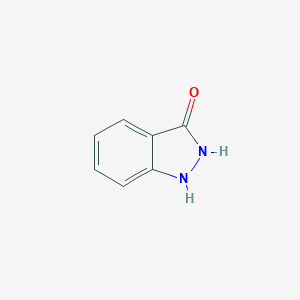

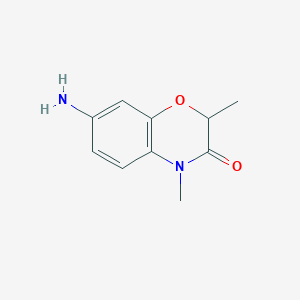

1,2-Dihidro-indazol-3-ona es un compuesto heterocíclico con la fórmula molecular C₇H₆N₂O. También se conoce con otros nombres como 3H-Indazol-3-ona, 1,2-dihidro- y 3-Oxo-1,2-indazol . Este compuesto es parte de la familia del indazol, que es conocida por sus diversas actividades biológicas y propiedades medicinales .

Aplicaciones Científicas De Investigación

1,2-Dihidro-indazol-3-ona tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Safety and Hazards

When handling 1H-Indazol-3-ol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Indazole derivatives have shown great antitumor activity . A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines . This study indicates that indazole derivatives could be a promising scaffold to develop an effective and low-toxic anticancer agent .

Análisis Bioquímico

Biochemical Properties

1H-Indazol-3-ol has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the oxidation of arachidonic acid, a reaction catalyzed by 5-lipoxygenase . This suggests that this compound may play a role in the regulation of inflammatory responses.

Cellular Effects

This compound has been found to have significant effects on various types of cells. For example, it has been shown to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has been used in various studies, suggesting that it is stable under laboratory conditions .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

1,2-Dihidro-indazol-3-ona se puede sintetizar a través de varios métodos. Un método notable involucra la generación fotoquímica de o-nitrosobenzaldehído a partir de alcoholes o-nitrobencílicos en un solvente acuoso a temperatura ambiente . Este intermedio se utiliza entonces para construir 1,2-dihidro-3H-indazol-3-onas. Este método es ventajoso debido a sus condiciones de reacción suaves y el uso de un solvente acuoso .

Métodos de Producción Industrial

Análisis De Reacciones Químicas

Tipos de Reacciones

1,2-Dihidro-indazol-3-ona experimenta varias reacciones químicas, incluyendo:

Oxidación: Este compuesto se puede oxidar para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.

Reducción: Las reacciones de reducción pueden convertirlo en otros derivados con posibles actividades biológicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de metales de transición, agentes reductores como el borohidruro de sodio y agentes oxidantes como el permanganato de potasio .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios indazoles sustituidos y sus derivados, que se han estudiado por sus actividades biológicas .

Comparación Con Compuestos Similares

Compuestos Similares

Los compuestos similares a 1,2-Dihidro-indazol-3-ona incluyen:

Pirazolo-indazol: Exhibe una actividad antiinflamatoria significativa.

Piridazino-indazol: Conocido por su potencial como agente antiinflamatorio.

Unicidad

1,2-Dihidro-indazol-3-ona es único debido a su estructura específica, que permite diversas modificaciones químicas y la formación de varios derivados biológicamente activos . Sus rutas sintéticas suaves y eficientes también lo convierten en un compuesto valioso para la investigación y las aplicaciones industriales .

Propiedades

IUPAC Name |

1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEICGMKXPNXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049428 | |

| Record name | 3-Indazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7364-25-2 | |

| Record name | Indazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Indazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indazol-3-one, 1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Indazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-3H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-INDAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E254S9S1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1H-indazol-3-ol, particularly its derivative 7-nitroindazole (7-NI), acts as a potent and competitive inhibitor of rat brain NOS. [] 7-NI exhibits an IC50 of 0.9 ± 0.1 μM for inhibiting rat cerebellar NOS. [] Kinetic analysis reveals that 7-NI competes with L-arginine, the natural substrate of NOS, for binding to the enzyme. [] This inhibition of NOS, particularly the neuronal isoform (nNOS), leads to a decrease in nitric oxide (NO) production in the brain. [, ] This reduction in NO signaling has been linked to increased aggressive behavior in mice, highlighting a potential role of nNOS in regulating aggression. [, ]

A:

A: this compound exhibits tautomerism between the 3-hydroxy (this compound) and 3-oxo (3-indazolinone) forms. [, ] While the solid-state structure corresponds to the 3-oxo form, solution-state studies using NMR reveal a predominance of the 3-hydroxy tautomer. [, ] Theoretical calculations using methods like GIAO/B3LYP/6-311++G(d,p) support the experimental observation, indicating a higher stability of the this compound tautomer in solution. []

A: this compound serves as a starting material in the synthesis of 1-aryl-1H-1,2,4-triazolo[4,3-b]indazoles. [] The synthesis involves a 1,3-addition reaction of nitrilimines to 3-indazolinone, followed by an acid-assisted 6π heteroelectrocyclic reaction of the resulting hydrazone adducts. [] This reaction sequence highlights the utility of this compound as a building block for generating more complex heterocyclic compounds.

A: Introducing substituents at the 1 and 5 positions of the indazol-3-ol scaffold leads to derivatives with significant anti-inflammatory properties. [] For example, 5-methoxy-1-[(quinoline-2-yl-methoxy)benzyl]-1H-indazol-3-ol (compound 27 in the referenced study) demonstrates potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme involved in the arachidonic acid pathway and inflammation. []

A: High-performance liquid chromatography (HPLC) serves as a reliable analytical technique for the quantification of this compound, particularly in the context of pharmaceutical formulations containing benzydamine hydrochloride. [, ] Reversed-phase HPLC methods, employing C18 columns and UV detection, allow for the separation and detection of this compound and other impurities, ensuring quality control in pharmaceutical manufacturing. [, ]

A: this compound can be used to synthesize copper(II) complexes. [] These complexes, incorporating ligands like 2,2′-bipyridyl and 1,10-phenanthroline, have shown promising anticancer activity in vitro against MCF7 breast cancer cells. [] The complexes exhibit DNA and bovine serum albumin (BSA) binding capabilities, suggesting potential mechanisms for their anticancer effects. []

A: Yes, this compound, specifically its 1-benzyl derivative, can undergo polyfluoroalkylation and alkenylation reactions. [, ] These reactions, often involving difluorocarbene, can result in a mixture of N- and O-alkylated products. [, ]

A: While the provided abstract does not detail the significance, determining the crystal and molecular structure of 2-acetyl-3-indazolinone [] can contribute to understanding the structural features and potential intermolecular interactions of this this compound derivative. This information can be valuable for designing new compounds with specific properties.

A: While the provided abstract doesn't offer specific applications, studying the photophysical behavior of 3-indazolinone [] can reveal insights into its excited state properties, including fluorescence, phosphorescence, and energy transfer mechanisms. This knowledge can be valuable for applications in areas like fluorescent probes, light-emitting materials, and photocatalysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)

![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)

![N-[1-(3-aminophenyl)ethyl]acetamide](/img/structure/B177054.png)